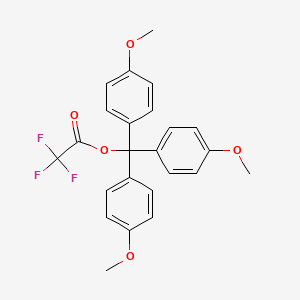![molecular formula C14H20O2Si B14376098 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol CAS No. 89813-18-3](/img/structure/B14376098.png)
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is an organic compound that belongs to the class of alkynes, characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a silyl ether group and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol typically involves the following steps:
Formation of the Alkyne Backbone: The starting material, 2-methyl-3-pentyn-2-ol, is prepared through the alkylation of acetylene with 2-bromo-2-methylpropane.
Silylation: The hydroxyl group of 2-methyl-3-pentyn-2-ol is protected by reacting it with dimethylphenylsilyl chloride in the presence of a base such as triethylamine. This step forms the silyl ether, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The silyl ether group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as halides or alkoxides
Major Products Formed
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Various substituted silyl ethers
Scientific Research Applications
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving alkynes and silyl ethers.
Medicine: It is explored for its potential in drug development, especially in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes that catalyze reactions involving alkynes and silyl ethers.
Pathways Involved: The compound can act as a substrate or inhibitor in enzymatic pathways, affecting the rate and outcome of biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 5-{[Trimethylsilyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(tert-butyl)silyl]oxy}-2-methylpent-3-yn-2-ol
- 5-{[Dimethyl(phenyl)silyl]oxy}-2-methylhex-3-yn-2-ol
Uniqueness
5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol is unique due to its specific combination of a silyl ether and a hydroxyl group, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
89813-18-3 |
|---|---|
Molecular Formula |
C14H20O2Si |
Molecular Weight |
248.39 g/mol |
IUPAC Name |
5-[dimethyl(phenyl)silyl]oxy-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H20O2Si/c1-14(2,15)11-8-12-16-17(3,4)13-9-6-5-7-10-13/h5-7,9-10,15H,12H2,1-4H3 |
InChI Key |
JGAVIEDZHGSNDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CCO[Si](C)(C)C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


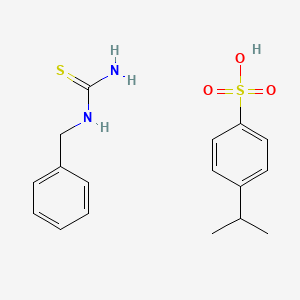
methanone](/img/structure/B14376026.png)
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)

![[(Methylstannanetriyl)tris(methylene)]tris(trimethylstannane)](/img/structure/B14376046.png)

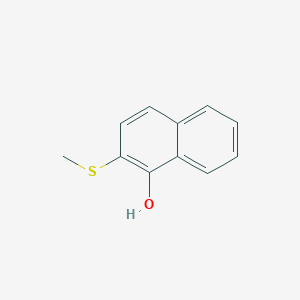

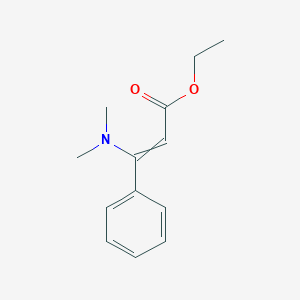
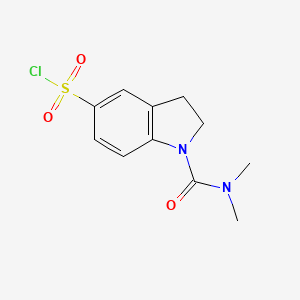
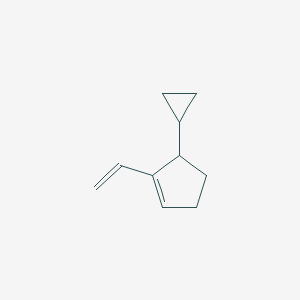
![2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride](/img/structure/B14376102.png)

